

# Pharmacokinetics of nor-LAAM and dinor-LAAM

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levomethadyl acetate hydrochloride*

Cat. No.: B1675122

[Get Quote](#)

An In-depth Technical Guide to the Pharmacokinetics of nor-LAAM and dinor-LAAM

## Introduction

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist with a long duration of action, which has been used for the management of opioid dependence.<sup>[1][2]</sup> Its therapeutic effect is primarily attributable to its two active metabolites, nor-levo-alpha-acetylmethadol (nor-LAAM) and dinor-levo-alpha-acetylmethadol (dinor-LAAM).<sup>[1][3]</sup> These metabolites are not only active but are also more potent than the parent drug.<sup>[1][3]</sup> Understanding the pharmacokinetic profiles of nor-LAAM and dinor-LAAM is crucial for optimizing the therapeutic use of LAAM and for the development of new long-acting opioid agonist therapies. This guide provides a comprehensive overview of the pharmacokinetics of nor-LAAM and dinor-LAAM, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

## Metabolic Pathway of LAAM

LAAM undergoes sequential N-demethylation in the liver to form its active metabolites. The primary enzyme responsible for this bioactivation is the cytochrome P450 isoform CYP3A4.<sup>[1][4]</sup> LAAM is first metabolized to nor-LAAM, which is then further N-demethylated to form dinor-LAAM.<sup>[1][4]</sup> This metabolic cascade is a key determinant of the prolonged pharmacological effect of LAAM.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [docs.boehringer-ingelheim.com](https://docs.boehringer-ingelheim.com) [docs.boehringer-ingelheim.com]
- 2. Intravenous and oral l-alpha-acetylmethadol: pharmacodynamics and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2023225630A2 - FORMULATIONS FOR ADMINISTERING LAAM, norLAAM AND dinorLAAM AND METHODS OF THEIR USE TO TREAT OPIOID USE DISORDER - Google Patents [patents.google.com]
- 4. Metabolism of levo-alpha-Acetylmethadol (LAAM) by human liver cytochrome P450: involvement of CYP3A4 characterized by atypical kinetics with two binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics of nor-LAAM and dinor-LAAM]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675122#pharmacokinetics-of-nor-laam-and-dinor-laam>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)